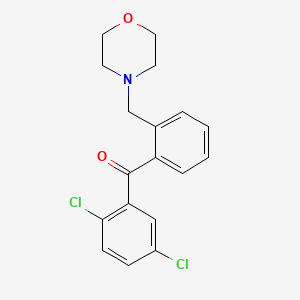

2,5-Dichloro-2'-morpholinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

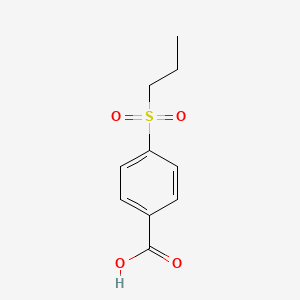

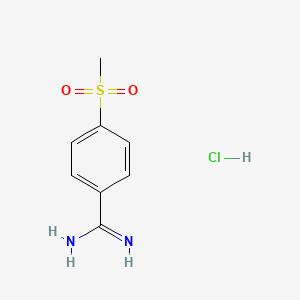

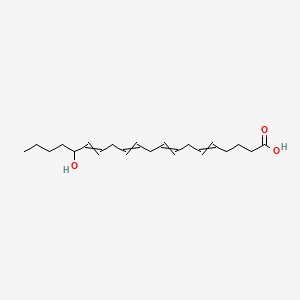

2,5-Dichloro-2’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2 . It has a molecular weight of 350.24 . The IUPAC name for this compound is (2,5-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone .

Molecular Structure Analysis

The InChI code for 2,5-Dichloro-2’-morpholinomethyl benzophenone is 1S/C18H17Cl2NO2/c19-14-5-6-17(20)16(11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The predicted boiling point of 2,5-Dichloro-2’-morpholinomethyl benzophenone is 503.6±50.0 °C and its predicted density is 1.302±0.06 g/cm3 . The pKa value is predicted to be 6.25±0.20 .Applications De Recherche Scientifique

Polymer Development

- High Molecular Weight Polymers : Synthesis of high molecular weight poly(2,5-benzophenone) derivatives, including 2,5-dichloro-2'-morpholinomethyl benzophenone, demonstrates their potential in creating organosoluble, non-crystalline polymers with high thermal stability. These polymers are useful for creating proton exchange membranes with sulfonated functionalities, enhancing their ion exchange and water absorption capacities, and proton conductivities (Ghassemi & Mcgrath, 2004).

Photophore Applications

- Photochemistry in Biological and Material Sciences : Benzophenone, including derivatives like this compound, are integral in photochemistry, especially in biological chemistry, bioorganic chemistry, and material science. They are known for their unique ability to form a biradicaloid triplet state that can abstract a hydrogen atom from C-H bonds, leading to covalent C-C bond formation. This property is exploited in various applications like binding site mapping, proteome profiling, and surface grafting (Dormán et al., 2016).

Chemical Synthesis

- Triblock Copolymers : The compound has been used in the synthesis of poly(2,5-benzophenone) containing coil-rod-coil triblock copolymers. This involves a methodology that leverages the macroinitiators synthesized from poly(2,5-dichlorobenzophenone) for the atom transfer radical polymerization of styrene, indicating its utility in creating diverse polymeric materials (Hagberg et al., 2004).

Environmental Applications

- Preconcentration of Thorium : A study demonstrates the use of 5,7-dichloroquinoline-8-ol modified benzophenone, a compound related to this compound, for the preconcentration of thorium. This showcases its potential utility in environmental monitoring and extraction processes (Preetha et al., 2002).

Propriétés

IUPAC Name |

(2,5-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-14-5-6-17(20)16(11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPYDGSVUQVOEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643559 |

Source

|

| Record name | (2,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-05-8 |

Source

|

| Record name | (2,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)